molecular formula C15H19N3 B6317823 Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-27-0

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6317823
CAS No.: 179056-27-0
M. Wt: 241.33 g/mol
InChI Key: YOBRQLPZWQNXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a chemical compound of high interest in medicinal chemistry and drug discovery, built upon a pyrazole heterocyclic core. The pyrazole scaffold is a privileged structure in pharmaceutical research, known for its versatile binding properties and presence in compounds with a wide spectrum of biological activities . This particular molecule features a benzylamine group linked to the pyrazole ring, a structural motif that has been explored in the development of inhibitors for metalloproteinases such as meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The inclusion of a cyclopentyl substituent is a common strategy in lead optimization to modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Researchers value this compound for its potential as a chemical probe or lead structure. Pyrazole derivatives have demonstrated significant pharmacological activities, including potent antioxidant effects by inhibiting ROS production and lipid peroxidation, as well as notable antiproliferative activity against various cancer cell lines . The synthetic versatility of the pyrazole core also makes this compound a valuable intermediate for further structural diversification and structure-activity relationship (SAR) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBRQLPZWQNXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopentyl 3 2h Pyrazol 3 Yl Benzyl Amine and Analogues

Strategies for Constructing the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a critical step in the synthesis of the target compound and its derivatives. Various methodologies have been developed to construct this five-membered heterocyclic system, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds or Equivalents

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents represents one of the most fundamental and widely utilized methods for pyrazole synthesis. mdpi.commdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of the starting materials. nih.govbeilstein-journals.orghilarispublisher.com

The reaction proceeds by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of a mixture of two regioisomers in some cases. mdpi.com The regiochemical outcome can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.com For instance, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can yield two different pyrazole products. mdpi.com

Recent advancements in this area have focused on the development of more efficient and environmentally friendly procedures. For example, the use of Lewis acids like lithium perchlorate (B79767) has been shown to catalyze the reaction effectively. mdpi.com Furthermore, in situ generation of the 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides followed by a one-pot reaction with hydrazines has been developed as a multicomponent approach. beilstein-journals.org

Reactant AReactant BCatalyst/ConditionsProductKey Features
Hydrazine derivative1,3-DiketoneAcid or base catalysis, various solventsPolysubstituted pyrazoleClassic and versatile method. mdpi.comnih.gov
Arylhydrazine1,3-DiketoneN,N-dimethylacetamide, room temperature1-Aryl-3,4,5-substituted pyrazoleHigh regioselectivity and yields. mdpi.com
HydrazineIn situ generated 1,3-dicarbonylOne-pot multicomponent reactionSubstituted pyrazoleAvoids isolation of dicarbonyl intermediate. beilstein-journals.org
Hydrazine hydrateβ-Arylchalcones and hydrogen peroxideDehydration3,5-Diaryl-1H-pyrazolesInvolves epoxide and pyrazoline intermediates. mdpi.com

1,3-Dipolar Cycloaddition Approaches Utilizing Sydnones and Alkynes for Pyrazole Formation

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. mdpi.com In this context, sydnones, which are mesoionic aromatic compounds, serve as 1,3-dipoles that can react with alkynes (dipolarophiles) to yield pyrazoles after the extrusion of carbon dioxide. mdpi.comnih.gov

This methodology offers a distinct advantage in controlling the regioselectivity of the resulting pyrazole, as the substitution pattern is dictated by the structure of the sydnone (B8496669) and the alkyne. acs.org The reaction typically proceeds with high regioselectivity, particularly when using activated alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com The synthesis of 1-arylpyrazoles is readily achieved through the cycloaddition of 3-arylsydnones with suitable alkynes. mdpi.com Recent studies have explored the use of this method for the synthesis of complex molecules, including heterohelicenes. nih.gov

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, offering a convergent and streamlined approach to this heterocyclic system. beilstein-journals.orgrsc.org

These reactions typically involve the combination of three or more starting materials in a one-pot fashion to afford the pyrazole product. beilstein-journals.org For example, a four-component reaction involving ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can be used to synthesize pyranopyrazoles. mdpi.com The in situ formation of key intermediates, such as 1,3-dicarbonyl compounds or hydrazones, is a common feature of these reactions. beilstein-journals.org The versatility of MCRs allows for the introduction of diverse substituents onto the pyrazole ring by simply varying the starting components. beilstein-journals.org

ComponentsCatalyst/ConditionsProduct TypeKey Features
Aldehyde, hydrazine, 1,3-dicarbonyl compoundVarious catalystsPersubstituted pyrazolesConvergent and efficient. beilstein-journals.org
Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrileCo3O4-SiO2-NH2 nanocompositesPyranopyrazolesOne-pot, four-component synthesis. mdpi.com
Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyl compoundCopper catalysisN-functionalized pyrazolesIn situ generation of hydrazine. beilstein-journals.orgnih.gov

Specialized Methods for Trifluoromethylated Pyrazoles

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methods for trifluoromethylated pyrazoles has been an active area of research. acs.orgrsc.orgnih.gov

Several specialized strategies have been devised for the synthesis of these compounds. One approach involves the cyclocondensation of hydrazine derivatives with trifluoromethyl-containing 1,3-diketones. mdpi.com Another powerful method is the 1,3-dipolar cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, which leads to trifluoromethylated pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov Additionally, a three-component reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides provides a highly regioselective route to 3-trifluoromethylpyrazoles. researchgate.net The synthesis of N-trifluoromethyl pyrazoles can be achieved through the condensation of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds. acs.org

Approaches for Introducing the Benzyl (B1604629) Amine Moiety

Following the construction of the pyrazole ring, the next critical step is the introduction of the benzyl amine moiety. This is typically achieved through the formation of an amine functional group attached to a benzyl ring, which is itself substituted with the pre-formed pyrazole.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. pearson.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. pearson.com

In the context of synthesizing Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, this would typically involve the reaction of a 3-(pyrazol-3-yl)benzaldehyde with cyclopentylamine (B150401). The resulting imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. pearson.comias.ac.in This method is favored for its operational simplicity and the broad availability of both the carbonyl and amine starting materials. researchgate.netorganic-chemistry.org The choice of reducing agent is crucial to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. pearson.com

Coupling Reactions Involving Amines and Benzyl Halides

A primary strategy for constructing the benzylamine (B48309) core of the target molecule involves the direct coupling of an amine with a benzyl halide. This approach, a classical example of N-alkylation, hinges on the nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic benzylic carbon, displacing the halide.

The general reaction can be represented as: 3-(Pyrazol-3-yl)-benzyl halide + Cyclopentylamine → this compound

Alternatively, the components can be reversed: 3-(Cyclopentylaminomethyl)-phenyl boronic acid derivative + 3-Halopyrazole → this compound

Key considerations for this methodology include the management of overalkylation, particularly when using a primary amine like cyclopentylamine, and the selection of an appropriate base to neutralize the hydrogen halide byproduct. Non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate are commonly employed. The reactivity of the benzyl halide is also crucial, with benzyl bromides and iodides being more reactive than benzyl chlorides.

More advanced methods for forming C-N bonds, such as palladium-catalyzed Buchwald-Hartwig amination, could also be adapted for this transformation, particularly for coupling an amine with an aryl halide precursor prior to the introduction of the pyrazole moiety.

Derivatization of Pre-formed Pyrazole-Containing Intermediates

An alternative synthetic route involves the initial synthesis of a benzyl-pyrazole scaffold, which is then further functionalized. This strategy is advantageous when the desired pyrazole core is readily accessible. Once the 3-(3-methylphenyl)-1H-pyrazole or a related intermediate is formed, several derivatization reactions can be employed to introduce the amine component.

One common pathway involves the radical bromination of the benzylic methyl group using a reagent like N-Bromosuccinimide (NBS) to form a 3-(3-(bromomethyl)phenyl)-1H-pyrazole intermediate. nih.gov This benzyl bromide is then a prime substrate for nucleophilic substitution with cyclopentylamine, as described in the previous section.

Another approach is to start with a pyrazole intermediate bearing a different functional group on the benzene (B151609) ring, such as a carboxylic acid or an aldehyde.

Via Aldehyde : If the intermediate is a 3-(3-formylphenyl)-1H-pyrazole, the cyclopentylamino group can be introduced via reductive amination. nih.gov This two-step, one-pot process typically involves the formation of an imine by reacting the aldehyde with cyclopentylamine, followed by reduction with a hydride reagent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Via Suzuki Coupling : If a bromo-substituted pyrazole is prepared, such as 3-bromo-5-(3-bromophenyl)-1H-pyrazole, it can undergo selective palladium-catalyzed Suzuki coupling. wikipedia.orglibretexts.orgyonedalabs.com For instance, coupling with a suitable organoboron reagent at the 3-bromophenyl position could introduce the cyclopentylaminomethyl group.

The pyrazole ring itself can also be derivatized. For example, the nitrogen of an N-unprotected pyrazole can be alkylated under basic conditions using various alkyl halides. nih.gov

Table 1: Key Derivatization Reactions for Pyrazole Intermediates

Starting IntermediateReaction TypeReagentsResulting Functional Group
3-(3-Methylphenyl)-1H-pyrazoleRadical BrominationN-Bromosuccinimide (NBS), Initiator (e.g., AIBN)3-(3-(Bromomethyl)phenyl)-1H-pyrazole
3-(3-Formylphenyl)-1H-pyrazoleReductive AminationCyclopentylamine, NaBH(OAc)₃ or NaBH₄This compound
3-Bromo-5-(3-bromophenyl)-1H-pyrazoleSuzuki Coupling(3-(Cyclopentylaminomethyl)phenyl)boronic acid, Pd catalyst, BaseThis compound derivative

Integration of the Cyclopentyl Moiety

The introduction of the five-membered carbocyclic ring is a critical step in the synthesis. This can be achieved either by using a cyclopentyl-containing building block as the amine source or by starting with a precursor molecule where the cyclopentyl group is already attached to the benzene or pyrazole ring.

Incorporation via Amine Component

The most direct method for introducing the cyclopentyl group is to use cyclopentylamine as a nucleophile. As detailed in the sections above, cyclopentylamine can be reacted with a pre-formed 3-(3-(halomethyl)phenyl)-1H-pyrazole in an N-alkylation reaction. Alternatively, it can be used in the reductive amination of 3-(3-formylphenyl)-1H-pyrazole. This approach benefits from the commercial availability and straightforward reactivity of cyclopentylamine.

Cyclopentyl-Substituted Benzene or Pyrazole Precursors

This strategy involves incorporating the cyclopentyl group at an earlier stage of the synthesis. For example, cyclopentylbenzene (B1606350) can be synthesized via a Friedel-Crafts alkylation of benzene with a cyclopentyl halide (e.g., chlorocyclopentane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). reddit.comguidechem.comnih.gov

Once cyclopentylbenzene is obtained, it can be functionalized to build the rest of the molecule. For instance, it could undergo Friedel-Crafts acylation followed by transformations to introduce the pyrazole and amine functionalities. A more targeted approach would be to use a substituted cyclopentylbenzene, such as 3-cyclopentylbenzaldehyde, as the starting point for the pyrazole synthesis.

Another advanced method is the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. wikipedia.orglibretexts.orgyonedalabs.comorganic-chemistry.orgnih.gov This could involve the palladium-catalyzed reaction between cyclopentylboronic acid and a brominated benzylamine or benzyl-pyrazole precursor. For example, coupling cyclopentylboronic acid with 3-bromo-N-protected-benzylamine would yield a cyclopentyl-substituted benzylamine, which could then be further modified to construct the pyrazole ring. wikipedia.org

It is also possible to alkylate a pre-formed pyrazole ring with a cyclopentyl electrophile. For instance, the N-alkylation of a pyrazole can be achieved using substituted cyclopentyl tosylates, which act as effective alkylating agents. researchgate.net

Table 2: Strategies for Integrating the Cyclopentyl Moiety

StrategyKey ReactionCyclopentyl-Containing ReagentOther Key Reagent
Incorporation via AmineReductive AminationCyclopentylamine3-(3-Formylphenyl)-1H-pyrazole
Incorporation via AmineN-AlkylationCyclopentylamine3-(3-(Bromomethyl)phenyl)-1H-pyrazole
Precursor SynthesisFriedel-Crafts AlkylationChlorocyclopentaneBenzene
Precursor SynthesisSuzuki CouplingCyclopentylboronic acidAryl/Benzyl Bromide Precursor
Precursor SynthesisPyrazole N-AlkylationCyclopentyl tosylate3-(3-Methylphenyl)-1H-pyrazole

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of the key synthetic steps is essential for optimizing reaction conditions and predicting outcomes. The formation of the pyrazole ring is a particularly important transformation with a well-studied mechanism.

Mechanistic Insights into Pyrazole Ring Formation

The most fundamental and widely used method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.govnih.gov The reaction to form the 3-substituted pyrazole ring in the target molecule would likely start with hydrazine and a 1-(3-aryl)-1,3-dicarbonyl precursor.

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction typically initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity of this initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

Imine/Enamine Formation: This initial attack leads to the formation of a hemiaminal intermediate, which then dehydrates to form a hydrazone (an imine). Tautomerization can lead to an enamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms a five-membered heterocyclic intermediate, often a 5-hydroxypyrazoline or a dihydroxypyrazolidine.

Dehydration/Aromatization: The final step involves the elimination of one or two molecules of water from this cyclic intermediate. This dehydration event leads to the formation of the stable, aromatic pyrazole ring. The dehydration of the cyclic dihydroxypyrazolidine intermediate is often considered the kinetically controlling step that determines the final regioisomeric product ratio. nih.gov

The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen to increase its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine.

Understanding Selectivity and Regioselectivity in Synthesis

The regioselective synthesis of pyrazoles is a critical aspect that has garnered significant attention from organic chemists. ingentaconnect.com The classical Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, often leads to the formation of a mixture of regioisomers, particularly when using unsymmetrical diketones. ingentaconnect.comconicet.gov.ar The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. ingentaconnect.com

To overcome the challenge of poor regioselectivity, various strategies have been developed. One approach involves the use of 1,3-dicarbonyl surrogates, such as β-enaminones, which can direct the cyclization to yield a single regioisomer. ingentaconnect.com Another effective method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which can provide regioselective access to substituted pyrazoles. thieme.dethieme-connect.com

Recent studies have highlighted the profound impact of the reaction medium on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. conicet.gov.aracs.org In traditional solvents like ethanol (B145695), the reaction often yields regioisomeric mixtures that are difficult to separate. conicet.gov.aracs.org However, in HFIP, the desired pyrazole isomer can be obtained with very high selectivity. conicet.gov.aracs.org Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org

The choice of reactants also plays a crucial role. For example, the reaction of α,β-unsaturated aldehydes and ketones with hydrazine salts can provide a facile route to various substituted pyrazoles. organic-chemistry.org The regioselectivity in these reactions can often be controlled by the substitution pattern of the starting materials.

ReactantsSolvent/ConditionsKey Findings on SelectivityReference
1,3-Diketones and MethylhydrazineEthanolFormation of regioisomeric mixtures, often difficult to separate. conicet.gov.aracs.org
1,3-Diketones and Methylhydrazine2,2,2-Trifluoroethanol (TFE)Significantly improved regioselectivity compared to ethanol. conicet.gov.aracs.org
1,3-Diketones and Methylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased regioselectivity, yielding almost exclusive formation of one isomer. conicet.gov.aracs.org
1,3-Diketones and ArylhydrazinesN,N-Dimethylacetamide (DMAc)High regioselectivity at room temperature. organic-chemistry.org
N-Tosylhydrazones and Bromovinyl AcetalsPotassium Carbonate, THFRegioselective 1,3-dipolar cycloaddition leading to 3,5-disubstituted pyrazoles. thieme-connect.com

Catalysis and Reaction Condition Optimization

The optimization of catalysis and reaction conditions is fundamental to developing efficient and selective syntheses of pyrazole analogues. A wide array of catalysts, including both metal-based and green catalysts, have been explored to facilitate pyrazole formation and subsequent functionalization.

Catalysis in Pyrazole Synthesis:

Metal catalysts, such as palladium, copper, ruthenium, and nickel, have been extensively used in reactions to form and modify the pyrazole core. organic-chemistry.orgmdpi.comacs.org For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are invaluable for introducing aryl or heteroaryl substituents onto a pre-formed pyrazole ring. nih.govacs.org The optimization of these reactions involves careful selection of the palladium source, ligand, base, and solvent to maximize yield and minimize side reactions like dehalogenation. acs.org

Copper-catalyzed reactions have also proven effective for C-N bond formation in the synthesis of pyrazoles. organic-chemistry.org Ruthenium catalysts have been employed in hydrogen transfer reactions, enabling the synthesis of pyrazoles from 1,3-diols and hydrazines. acs.org Heterogeneous nickel-based catalysts have been utilized for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

In a move towards more environmentally benign methodologies, "green" catalysts have been investigated. Ammonium chloride, a readily available and non-toxic salt, has been used as a catalyst in the Knorr pyrazole synthesis, with ethanol as a renewable solvent. jetir.org Solvent-free reaction conditions, often assisted by microwave irradiation or the use of ionic liquids, represent another green approach to pyrazole synthesis. tandfonline.comnih.gov

Reaction Condition Optimization:

The optimization of reaction conditions extends beyond the choice of catalyst. Temperature, solvent, and the nature of the base can all have a significant impact on reaction outcomes. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, conducting the reaction at room temperature in DMAc was found to be highly effective. organic-chemistry.org The addition of aqueous hydrochloric acid can further enhance yields in certain cases. organic-chemistry.org

Advanced techniques like Bayesian optimization have been employed to explore a wide chemical space and identify optimal reaction conditions for achieving high selectivity in pyrazole synthesis. nih.gov This computational approach can accelerate the discovery of non-obvious conditions, such as the use of basic solvents for a reaction typically catalyzed by acid. nih.gov

The table below summarizes various catalytic systems and reaction conditions that have been optimized for the synthesis of pyrazole derivatives.

Reaction TypeCatalyst/ReagentOptimized ConditionsKey OutcomeReference
Knorr Pyrazole SynthesisAmmonium ChlorideEthanol, RefluxGreen and sustainable synthesis of 3,5-dimethyl pyrazole. jetir.org
Condensation of 1,3-Diketones and ArylhydrazinesNoneN,N-Dimethylacetamide (DMAc), Room TemperatureHighly regioselective synthesis with good yields. organic-chemistry.org
One-Pot Pyrazole SynthesisHeterogeneous Nickel-based catalystRoom TemperatureEfficient synthesis of various pyrazole derivatives. mdpi.com
Hydrogen Transfer from 1,3-DiolsRuthenium-based catalysttert-Amyl alcohol, Acetic AcidRegioselective synthesis of unsymmetrical pyrazoles. acs.org
Suzuki-Miyaura Cross-CouplingPalladium(II) complexPotassium Hydroxide, EtOH/H₂O, Microwave IrradiationEfficient coupling of aryl halides with aryl boronic acids. nih.gov
Multi-component ReactionTetrabutylammonium Bromide (TBAB)Solvent-free, Room TemperatureEnvironmentally friendly synthesis of functionalized pyrazoles. tandfonline.com

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis and Energy Minimization of the Chemical Compound

Conformational analysis is a critical first step in understanding the three-dimensional (3D) structure of a molecule. For a flexible molecule such as Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, which contains several rotatable bonds, numerous spatial arrangements, or conformers, are possible. Identifying the most stable, low-energy conformations is crucial, as these are the most likely to be biologically active.

The process typically involves:

Systematic or Stochastic Search: The molecule's potential energy surface is explored to identify various stable and low-energy conformers.

Energy Minimization: Quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), or molecular mechanics (MM) force fields are employed to optimize the geometry of each conformer and calculate its potential energy. eurasianjournals.com This process finds the most stable 3D arrangement of the atoms.

The final output is a set of low-energy conformers, providing insight into the molecule's preferred shapes. For this compound, this analysis would reveal the likely spatial orientations of the cyclopentyl group relative to the benzyl (B1604629) and pyrazole (B372694) rings.

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in understanding how a compound like this compound might interact with a biological target to exert a therapeutic effect.

Docking algorithms place the ligand into the binding site of a protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, often expressed as a docking score in kcal/mol. Lower scores typically indicate a more favorable binding interaction.

For pyrazole derivatives, docking studies have been successfully used to predict their binding to a wide range of protein targets, including various kinases and enzymes. researchgate.netijpbs.com The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein.

Table 1: Example Docking Scores for Pyrazole Derivatives Against Various Protein Targets Note: This table presents illustrative data from studies on various pyrazole derivatives to demonstrate the concept of binding affinity prediction. Scores are not specific to this compound.

Compound ClassProtein TargetExample Docking Score (kcal/mol)Reference
Pyrazole-Thiadiazole DerivativeVEGFR-2-10.09 researchgate.net
Pyrazole-Thiadiazole DerivativeAurora A Kinase-8.57 researchgate.net
Pyrazole-Carboxamide DerivativeCarbonic Anhydrase II (hCA II)-8.5 nih.gov
Pyrazole DerivativeCyclin-Dependent Kinase 2 (CDK2)-10.35 researchgate.net
Pyrazole-Benzimidazolone HybridHPPD Receptor-10.8 (Rerank Score) researchgate.net

Beyond predicting binding affinity, docking reveals the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's active site that interact with the ligand. The pyrazole scaffold is particularly effective in this regard; its nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govnih.gov

In the case of this compound, hypothetical key interactions could include:

Hydrogen Bonds: The amine (-NH-) group and the nitrogen atoms of the pyrazole ring are prime candidates for forming hydrogen bonds with polar residues such as Serine (Ser), Threonine (Thr), or the protein backbone. researchgate.net

Hydrophobic Interactions: The cyclopentyl and benzyl groups could fit into hydrophobic pockets of the binding site, interacting with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala). researchgate.net

π-π Stacking: The benzyl and pyrazole rings could engage in stacking interactions with aromatic residues within the active site.

Table 2: Common Interacting Residues for Pyrazole Scaffolds in Protein Kinases Note: This table lists amino acids frequently observed interacting with pyrazole-based inhibitors in various kinase studies.

Interaction TypeKey Amino Acid ResiduesPotential Interacting Moiety on Compound
Hydrogen BondMET, LEU, GLN, ASN, LYSPyrazole Nitrogens, Amine Group
HydrophobicVAL, ALA, LEU, ILE, PROCyclopentyl Ring, Benzyl Ring
π-π StackingPHE, TYR, HISBenzyl Ring, Pyrazole Ring

Molecular Dynamics Simulations to Explore Binding Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations track the movements of every atom in the ligand-receptor complex, providing insights into its stability and flexibility. rsc.orgresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable, low-fluctuation RMSD over the simulation time (e.g., 100 nanoseconds) suggests the ligand remains securely bound in its predicted pose. rsc.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence. researchgate.netresearchgate.net

MD simulations are crucial for validating docking results and understanding how the protein might adapt its conformation to accommodate the ligand, a concept known as "induced fit." nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.gov For a class of compounds like pyrazole derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of known active and inactive compounds. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. biointerfaceresearch.com

A robust QSAR model is characterized by high values for statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov Such models provide valuable predictive insights into which structural modifications are likely to enhance or diminish the biological activity of the pyrazole scaffold. researchgate.netresearchgate.net

Scaffold Hopping and Virtual Screening Methodologies

Scaffold hopping and virtual screening are powerful computational strategies for discovering novel classes of active compounds. acs.orgchemmethod.com

Virtual Screening: This technique involves docking large libraries of chemical compounds (from hundreds of thousands to millions) against a specific protein target. nih.govacs.orgchemmethod.com The top-scoring compounds are then selected for experimental testing. A compound like this compound could be used as a template to search for commercially available molecules with similar properties but different core structures. nih.gov

Scaffold Hopping: This more targeted approach aims to replace the central core (or scaffold) of a known active molecule—in this case, the pyrazole ring—with a different chemical moiety while preserving the key interactions necessary for biological activity. acs.orgnih.govnih.gov This can lead to the discovery of new intellectual property and compounds with improved properties, such as better metabolic stability or fewer side effects. researchgate.netmdc-berlin.de For example, a shape-based scaffold hopping approach could be used to replace the pyrazole core with another five- or six-membered ring system that maintains a similar 3D arrangement of the key functional groups. nih.gov

Preclinical in Vitro Biological and Biochemical Investigations

Enzyme Inhibition Studies

The primary focus of in vitro research on Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine and structurally related compounds has been on their ability to inhibit specific enzymes. These studies are crucial for understanding the compound's mechanism of action and its potential as a modulator of biological processes.

Meprins α and β are metalloproteinases belonging to the astacin (B162394) family and have emerged as potential drug targets for various diseases, including fibrosis and cancer. Research into pyrazole-based inhibitors has sought to optimize potency and selectivity for these enzymes.

Structure-activity relationship (SAR) studies on 3,4,5-substituted pyrazoles have demonstrated that modifications to the pyrazole (B372694) core can significantly modulate inhibitory activity and selectivity between meprin α and meprin β. The mechanism of inhibition for this class of compounds typically involves a hydroxamic acid moiety that acts as a zinc-chelating group within the enzyme's active site.

In the exploration of pyrazole derivatives, the introduction of a cyclopentyl moiety directly connected to the pyrazole core was found to be favorable for the inhibition of both meprin α and meprin β. This suggests that the cyclic group may effectively address the S1'-subsite of the enzymes, similar to a phenyl residue in other potent inhibitors. While a benzyl (B1604629) group substitution led to a decrease in inhibitory activity, the cyclopentyl group maintained or improved engagement with the target enzymes, highlighting the importance of the substituent's size and conformation for optimal interaction within the binding site. The selectivity for meprin α over meprin β is a key aspect of development, and pyrazole-based scaffolds have been optimized to produce both potent pan-meprin inhibitors and inhibitors with superior selectivity for meprin α.

Table 1: Structure-Activity Relationship of Pyrazole Substituents on Meprin Inhibition

Substituent at Pyrazole Core Effect on Meprin Inhibition Activity Reference
Phenyl High inhibitory activity
Methyl Decrease in inhibitory activity
Benzyl Decrease in inhibitory activity

| Cyclopentyl | Favorable for meprin α and β inhibition | **** |

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases. Research has led to the discovery of pyrazole-benzyl urea (B33335) derivatives as novel and potent p38α inhibitors. The binding of these inhibitors occurs at the ATP-binding pocket of the kinase. The structural features of the pyrazole ring and the benzyl group are critical for positioning the molecule correctly to achieve potent inhibition.

Janus Kinase (JAK): The JAK family of tyrosine kinases (including JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling pathways that regulate immunity and inflammation. Constitutive activation of JAK/STAT pathways is associated with a variety of diseases. Specifically, JAK1 has been identified as a primary driver of STAT3 phosphorylation. Consequently, the development of selective JAK1 inhibitors is an area of intense research. Various compounds incorporating a pyrazole nucleus have been investigated as inhibitors of the JAK family, demonstrating the utility of this scaffold in targeting these kinases.

At present, specific data on the allosteric modulation of kinases by this compound is not available in the reviewed literature.

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. This localization makes it a significant target for modulating dopaminergic and glutamatergic signaling, with potential applications in treating neuropsychiatric disorders like schizophrenia.

Several potent and selective PDE10A inhibitors containing a pyrazole core have been identified, such as MP-10. These compounds have been shown to modulate striatal function by increasing levels of cyclic nucleotides in the medium spiny neurons. The investigation of pyrazole-containing molecules as PDE10A inhibitors indicates the scaffold's suitability for interacting with this enzyme. However, specific in vitro studies detailing the inhibitory activity of this compound against PDE7 or PDE10A have not been reported in the available scientific literature.

Thymidine (B127349) phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis. As such, TP is considered a viable target for the development of novel anti-cancer agents. Research in this area has explored various heterocyclic scaffolds for their TP inhibitory potential. Fused heterocyclic compounds containing a pyrazole ring, such as 2-thioxo-pyrazolo[1,5-a]triazin-4-ones, have been designed and synthesized, with some analogues showing significant TP inhibitory activity. While these findings confirm that the pyrazole scaffold can be incorporated into effective TP inhibitors, direct experimental data on the thymidine phosphorylase inhibitory activity of this compound is not present in the current body of literature.

Receptor Ligand Binding Assays (Excluding Clinical Context)

In vitro investigations have explored the interaction of pyrazole-based compounds with various protein targets, including receptor-interacting proteins. Receptor interacting protein 1 (RIP1) kinase is a crucial mediator of necroptosis, a form of programmed necrosis. Inhibitors of RIP1 kinase are being investigated for therapeutic value in diseases related to necrosis.

Structure-activity relationship studies have been conducted on a series of 1-benzyl-1H-pyrazole derivatives to optimize their binding and inhibitory potency against RIP1 kinase. These studies led to the discovery of potent compounds with low nanomolar affinity (Kd values) for the RIP1 kinase. This line of research demonstrates that the benzyl-pyrazole scaffold is a viable starting point for developing ligands that bind to and inhibit receptor-interacting kinases. There is no specific data available from receptor ligand binding assays for this compound against other classes of receptors.

Cellular Mechanisms of Action In Vitro

The pyrazole nucleus is a common feature in compounds that exhibit a wide range of biological activities in cellular assays. In vitro studies on various pyrazole derivatives have revealed several cellular mechanisms of action, although these have not been specifically demonstrated for this compound.

For example, certain pyrazole compounds have been shown to exert protective effects against oxidative stress in human platelets and endothelial cells by inhibiting superoxide (B77818) anion production and NADPH oxidase activity. Other studies have demonstrated the cytotoxic and antiproliferative activity of pyrazole derivatives against various human cancer cell lines. The mechanisms underlying these effects can include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of microtubule formation. While these findings highlight the diverse cellular effects of the broader class of pyrazole-containing molecules, specific studies to elucidate the in vitro cellular mechanisms of action for this compound are not found in the reviewed scientific literature.

Modulation of Signaling Pathways (e.g., JAK-STAT pathway)

There are no available scientific studies detailing the effects of this compound on specific signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Research into the broader class of pyrazole derivatives has shown modulation of various signaling cascades, but these findings cannot be directly attributed to this specific compound.

Impact on Cell Lines (e.g., HepG2, MCF-7, A549, PC3)

A comprehensive search of scientific literature did not yield any studies on the in vitro effects of this compound on the specified human cancer cell lines: HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC3 (prostate cancer). While numerous pyrazole-containing compounds have been evaluated for their cytotoxic and antiproliferative activities against these and other cell lines, no such data is available for this compound.

Table 1: In Vitro Activity on Selected Cell Lines

Cell Line Cancer Type Findings for this compound
HepG2 Hepatocellular Carcinoma No data available
MCF-7 Breast Adenocarcinoma No data available
A549 Lung Carcinoma No data available
PC3 Prostate Cancer No data available

Investigations into DNA Interactions (e.g., DNA binding, intercalation)

There is no published research on the potential of this compound to interact with DNA through mechanisms such as DNA binding or intercalation. Studies on other pyrazole derivatives have sometimes indicated DNA interaction as a possible mechanism of action, but this has not been investigated for the specific compound .

Protein-Ligand Interaction Analysis Beyond Enzyme Active Sites

No studies were found that investigated the interaction of this compound with proteins at sites other than the active site. Such allosteric or other non-active site interactions have not been documented for this compound.

Studies on Microbial or Fungal Targets (if applicable and strictly in vitro)

There is no specific information in the scientific literature regarding the in vitro antimicrobial or antifungal activity of this compound. While the pyrazole scaffold is a component of many compounds with demonstrated antibacterial and antifungal properties, the efficacy of this particular derivative against microbial or fungal targets has not been reported.

Table 2: In Vitro Antimicrobial and Antifungal Screening

Target Type Specific Organisms Findings for this compound
Microbial e.g., E. coli, S. aureus No data available
Fungal e.g., C. albicans, A. niger No data available

Antiviral Activity In Vitro (if applicable)

No in vitro studies have been published that assess the antiviral activity of this compound against any virus. The potential for this compound to inhibit viral replication or other viral processes remains uninvestigated.

Advanced Analytical and Spectroscopic Characterization Methodologies for Cyclopentyl 3 2h Pyrazol 3 Yl Benzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, ¹H NMR would be used to determine the number of different types of protons and their connectivity, while ¹³C NMR would identify the number of unique carbon environments.

¹H NMR: Expected signals would correspond to the protons of the cyclopentyl group, the benzylic methylene (B1212753) bridge, the aromatic ring, and the pyrazole (B372694) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, multiplet), and integration values would be crucial for assigning each proton to its specific position in the molecule.

¹³C NMR: The spectrum would show distinct peaks for each carbon atom in the cyclopentyl, benzyl (B1604629), and pyrazole moieties. The chemical shifts would provide information about the electronic environment of each carbon.

Without experimental data, a table of chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique would likely be used to generate the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, confirming its atomic composition.

LC-MS: Liquid chromatography-mass spectrometry would couple the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a mixture and providing fragmentation data that can further support structural elucidation.

Specific m/z values and fragmentation patterns are dependent on experimental results, which are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

N-H stretching: From the secondary amine and the pyrazole ring.

C-H stretching: From the aromatic, aliphatic (cyclopentyl), and benzylic groups.

C=C and C=N stretching: From the aromatic and pyrazole rings.

A table of specific absorption frequencies (in cm⁻¹) cannot be compiled without experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and can also be used for quantification. A suitable reversed-phase HPLC method would be developed to separate this compound from any impurities. The purity would be assessed by the relative area of the main peak in the chromatogram. For quantification, a calibration curve would be constructed using standards of known concentration.

Details such as retention time, mobile phase composition, and column type are specific to the experimental method and are not available.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its precise three-dimensional atomic arrangement in the solid state. This technique provides definitive information on bond lengths, bond angles, and conformation. No crystallographic data for this compound has been published.

Spectrophotometric Techniques for Interaction Studies (e.g., UV-Vis with DNA)

UV-Visible (UV-Vis) spectrophotometry can be used to study the electronic transitions within the molecule and to investigate its interactions with other molecules, such as DNA. The aromatic rings in this compound would give rise to characteristic absorption bands in the UV region. Changes in the absorption spectrum upon the addition of DNA could indicate binding interactions.

Specific wavelengths of maximum absorbance (λmax) and details of any spectral shifts upon interaction with DNA are not available in the literature.

Future Research Directions for Pyrazole Based Amine Derivatives Including Cyclopentyl 3 2h Pyrazol 3 Yl Benzyl Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there remains a significant push towards developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Traditional methods, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are often effective but can require harsh conditions or produce significant waste. jetir.orgijnrd.org

Future research is increasingly focused on green chemistry principles. This includes the use of aqueous reaction media, solvent-free conditions, and recyclable catalysts. researchgate.nettandfonline.com For instance, catalysts like Amberlyst-70 and nano-ZnO have been employed to facilitate pyrazole synthesis under milder and more sustainable conditions. mdpi.com One-pot, multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex pyrazole derivatives in a single step, which improves atom economy and reduces purification efforts. mdpi.com Microwave-assisted synthesis represents another avenue for enhancing reaction rates and yields, further contributing to the efficiency of producing compounds like Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodologyAdvantagesDisadvantagesCatalyst Examples
Knorr Synthesis Well-established, versatileOften requires acidic catalysts, can have moderate yieldsMineral acids
Green Synthesis Environmentally friendly, mild conditionsMay require catalyst developmentAmberlyst-70, nano-ZnO, CeO2/SiO2 mdpi.comthieme-connect.com
Multicomponent Reactions High atom economy, operational simplicityOptimization can be complexMontmorillonite K10 mdpi.com
Microwave-Assisted Rapid reaction times, higher yieldsRequires specialized equipmentNone (Energy Source)

The development of novel synthetic pathways will not only streamline the production of known derivatives but also provide access to new chemical space, enabling the creation of previously inaccessible analogues of this compound for biological screening.

Advanced SAR Studies to Refine Selectivity and Potency towards Specific Molecular Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyrazole-based amine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for a variety of molecular targets, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.gov

Future SAR studies will be more intricate, focusing on subtle structural modifications to fine-tune the interaction of these ligands with their biological targets. For a compound like this compound, key areas for modification and study include:

The Pyrazole Core: Substitution at different positions on the pyrazole ring can significantly alter electronic properties and hydrogen bonding capabilities, thereby affecting target binding. nih.gov

The Benzyl (B1604629) Linker: The substitution pattern on the phenyl ring can influence lipophilicity and steric interactions within the binding pocket.

The Cyclopentyl-amine Moiety: The size and nature of the amine substituent are critical for establishing key interactions and can be modulated to improve selectivity and potency. For example, replacing the cyclopentyl group with other cyclic or acyclic fragments could probe different regions of a target's binding site.

Advanced techniques such as 3D-QSAR and computational docking studies will play a pivotal role in guiding these synthetic efforts, allowing for a more rational design of potent and selective inhibitors. nih.gov For example, studies on pyrazole derivatives as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors demonstrated that converting a screening hit into various amide analogues led to a significant, ~200-fold improvement in potency. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. ekb.eg This approach can be particularly beneficial for complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. Pyrazole derivatives are well-suited for this strategy due to their ability to be functionalized in diverse ways, allowing them to interact with various biological targets. nih.govresearchgate.net

Future research will focus on the rational design of multi-target pyrazole-based amines. For instance, a derivative could be engineered to simultaneously inhibit two different kinases in a cancer signaling pathway or to block a receptor while also inhibiting an enzyme involved in the disease pathology. nih.gov Pyrazole-containing compounds like Pazopanib are already known to be multi-target tyrosine kinase inhibitors, demonstrating the feasibility of this approach. nih.gov Research into pyrazole-based derivatives has identified compounds with dual inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties. For pyrazole-based amine derivatives, AI and ML can be applied in several ways:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, potentially leading to the discovery of entirely new pyrazole scaffolds.

Predictive Modeling: ML models can be trained on existing SAR data to predict the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new virtual compounds. nih.gov

QSAR and Docking: In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are used to filter and prioritize compounds for synthesis, saving time and resources. nih.govej-chem.org

Recent in silico studies have successfully identified promising pyrazole derivatives as potential modulators for various protein targets implicated in cancer, such as HDAC, C-RAF, and VEGFR, demonstrating the power of these computational approaches. nih.gov

Investigation into Degradation Pathways and Chemical Stability In Vitro

Future research will involve systematic studies to assess the in vitro stability of pyrazole-based amines like this compound under various conditions (e.g., different pH levels, presence of oxidative stress). One study on pyrazole ester derivatives identified rapid hydrolysis as a stability issue and successfully addressed it by designing more stable ester isosteres, such as amides and alkenes. nih.gov Identifying potential metabolic soft spots and degradation products is crucial for designing more robust drug candidates. Techniques like liquid chromatography-mass spectrometry (LC-MS) will be essential for these investigations.

Table 2: Stability of Pyrazole Ester Isosteres

Compound TypeExample CompoundHalf-life (pH 8 buffer)Reference
Pyrazole Ester1-31-2 hours nih.gov
Pyrazole Alkene14Highly Stable nih.gov
Pyrazole Amide15Highly Stable nih.gov

Elucidation of Novel Molecular Mechanisms of Action for Related Derivatives

While many pyrazole derivatives are known to act through established mechanisms like enzyme inhibition, there is significant potential to uncover novel mechanisms of action. researchgate.netmdpi.com The broad biological activity of this class of compounds suggests they may interact with a wider range of biological targets than currently known. nih.govbenthamscience.com

Future research will employ advanced chemical biology and proteomic techniques to identify the direct binding partners of pyrazole-based amines within the cell. This could involve the use of photo-affinity labeling or activity-based protein profiling to "fish out" target proteins. Uncovering novel mechanisms of action could open up new therapeutic applications for these compounds. For example, some pyrazole derivatives have been found to exert their effects by modulating reactive oxygen species (ROS) production or by disrupting microtubule polymerization, highlighting the diverse ways these compounds can influence cellular processes. mdpi.comnih.gov

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